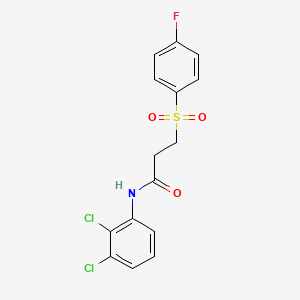

N-(2,3-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FNO3S/c16-12-2-1-3-13(15(12)17)19-14(20)8-9-23(21,22)11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMISBMXCGJRSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-fluorobenzenesulfonyl chloride.

Formation of Intermediate: The 2,3-dichloroaniline reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.

Amidation: The intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Propanil (N-(3,4-dichlorophenyl)propanamide)

- Structure : 3,4-dichlorophenyl group attached to propanamide.

- Activity : Widely used as a herbicide due to its inhibition of photosynthesis in plants .

- Key Difference : The 3,4-dichloro substitution in propanil contrasts with the 2,3-dichloro substitution in the target compound. This positional variance significantly alters steric and electronic properties, likely affecting target specificity.

b) STM-57 [N-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide]

- Structure : 3,4-dichlorophenyl group and a 4-methylpiperazinyl substituent.

- Activity : Exhibits potent cytotoxicity in cancer cells by inducing autophagy via Akt/mTOR pathway inhibition .

- Key Difference : The replacement of the 4-fluorobenzenesulfonyl group with a piperazinyl moiety highlights the role of sulfonamide vs. amine-based substituents in modulating biological pathways.

c) N-(2,3-dichlorophenyl)propionamide

- Structure : Simplest analog with a 2,3-dichlorophenyl group but lacking the sulfonamide moiety.

Functional Group Influence

a) Sulfonamide vs. Amide/Carbamate Groups

- Sulfonamides are known to improve metabolic stability and binding affinity in enzyme inhibitors .

b) Halogenation Patterns

- 2,3-Dichloro vs. 3,4-Dichloro : The 2,3-dichloro substitution in the target compound creates a sterically hindered environment compared to propanil’s 3,4-dichloro configuration. This may reduce off-target interactions but could also limit solubility.

- Fluorine Substitution : The 4-fluoro group in the benzenesulfonyl moiety increases lipophilicity and resistance to oxidative metabolism, a feature absent in analogs like STM-57 or propanil .

Physicochemical and Pharmacokinetic Properties

Note: Predicted logP and solubility values are based on structural analogs and computational models.

Research Findings and Mechanistic Insights

- Propanil : Acts as a photosystem II inhibitor, disrupting electron transport in plants. Its 3,4-dichloro configuration optimizes binding to chloroplast proteins .

- STM-57 : Induces caspase-independent cell death via autophagy, linked to Akt/mTOR pathway suppression. The piperazinyl group likely enhances cellular uptake and lysosomal targeting .

- Target Compound : The 4-fluorobenzenesulfonyl group may confer affinity for sulfonylurea receptors or tyrosine kinase targets, though empirical validation is required.

Biological Activity

N-(2,3-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈Cl₂FNO₃S

- Molecular Weight : 417.32 g/mol

The compound features a dichlorophenyl moiety, a propanamide backbone, and a sulfonyl group attached to a fluorobenzene, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act by inhibiting enzymes involved in critical metabolic pathways.

- Antiproliferative Effects : The presence of halogen substituents (like chlorine and fluorine) often enhances the compound's ability to disrupt cellular proliferation.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various compounds similar to this compound found significant activity against several cancer cell lines. The following table summarizes the observed IC₅₀ values (the concentration required to inhibit 50% of cell growth) against selected cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | < 10 | |

| HCT116 (Colon Cancer) | < 15 | |

| A549 (Lung Cancer) | < 20 |

These results indicate that the compound has promising potential as an anticancer agent.

Cytotoxicity Studies

In cytotoxicity assays, the compound was tested against normal and cancer cell lines to evaluate its safety profile. The following table presents the CC₅₀ values (the concentration that causes 50% cytotoxicity):

| Cell Line | CC₅₀ (µM) | Toxicity Level |

|---|---|---|

| HeLa | > 100 | Low Toxicity |

| LLC-MK2 | < 40 | Moderate Toxicity |

| NCTC clone 929 | < 50 | Moderate Toxicity |

The data suggest that while the compound exhibits significant antiproliferative effects, it also has a manageable toxicity profile in certain cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Fluorinated Compounds in Cancer Therapy : Research demonstrated that fluorinated derivatives often enhance cytotoxic properties against cancer cells due to increased lipophilicity and metabolic stability .

- Mechanistic Insights : Studies indicated that compounds with similar structures inhibited specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

- Combination Therapies : Investigations into combination therapies involving this compound with established chemotherapeutics revealed synergistic effects, suggesting enhanced efficacy when used alongside traditional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.